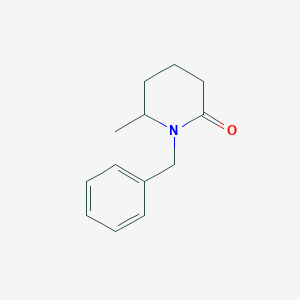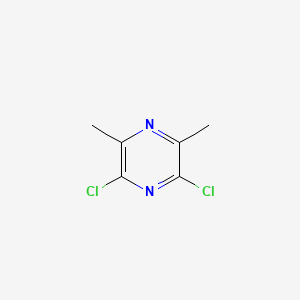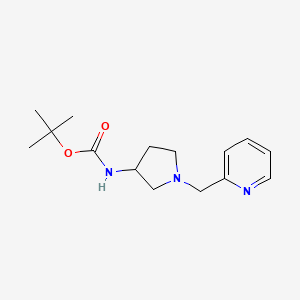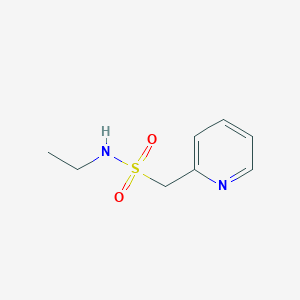
1-Benzyl-6-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1-Benzyl-6-methylpiperidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with 6-methyl-2-piperidone under acidic conditions can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as using palladium-catalyzed hydrogenation or rhodium-catalyzed cyclization .
Analyse Des Réactions Chimiques
1-Benzyl-6-methylpiperidin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or rhodium catalysts can convert the compound into its corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .
Applications De Recherche Scientifique
1-Benzyl-6-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-Benzyl-6-methylpiperidin-2-one can be compared to other piperidine derivatives such as:
1-Benzyl-2-methylpiperidin-4-one: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
6-Methylpiperidin-2-one: Lacks the benzyl group, resulting in different pharmacological properties.
1-Benzylpiperidin-2-one: Similar but without the methyl group, affecting its chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of both benzyl and methyl groups.
Propriétés
Numéro CAS |
55917-03-8 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-benzyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-11-6-5-9-13(15)14(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Clé InChI |
SBJALDKYUYPNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=O)N1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)




![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)




